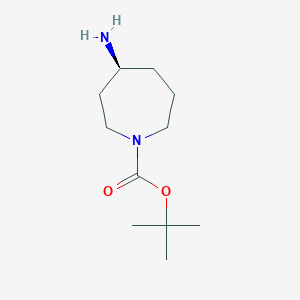

(S)-tert-butyl 4-aminoazepane-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl (4S)-4-aminoazepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-4-5-9(12)6-8-13/h9H,4-8,12H2,1-3H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCOKHOLOSGJEGL-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H](CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90652759 | |

| Record name | tert-Butyl (4S)-4-aminoazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878630-84-3 | |

| Record name | tert-Butyl (4S)-4-aminoazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of (S)-tert-butyl 4-aminoazepane-1-carboxylate

Introduction: The Azepane Scaffold in Modern Drug Discovery

The seven-membered nitrogen-containing heterocycle, azepane, has emerged as a privileged scaffold in medicinal chemistry. Its inherent conformational flexibility allows for intricate and optimal binding interactions with a diverse array of biological targets.[1][2][3] This has led to the successful development of over 20 FDA-approved drugs containing the azepane motif, with applications spanning from oncology to neuroscience.[4] The strategic incorporation of the azepane ring system into drug candidates can enhance potency, selectivity, and pharmacokinetic profiles.

This guide focuses on a key derivative, (S)-tert-butyl 4-aminoazepane-1-carboxylate, a versatile building block in contemporary drug discovery.[5] The presence of a primary amine and a Boc-protected secondary amine within the chiral azepane framework offers synthetic chemists a powerful tool for constructing complex molecular architectures. A thorough understanding of its physicochemical properties is paramount for its effective utilization in the synthesis of novel therapeutic agents. These properties govern a molecule's behavior from the reaction flask to its ultimate biological fate, influencing solubility, absorption, distribution, metabolism, and excretion (ADME).

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and expert insights into the significance of these parameters in the context of pharmaceutical research.

Core Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its "drug-likeness" and ultimate clinical success. The introduction of the tert-butyloxycarbonyl (Boc) protecting group significantly influences these properties, generally increasing lipophilicity and altering solubility profiles. Below is a summary of the key physicochemical parameters for this compound.

| Property | Value | Significance in Drug Discovery |

| Molecular Formula | C₁₁H₂₂N₂O₂ | Defines the elemental composition of the molecule.[5][6] |

| Molecular Weight | 214.31 g/mol | Influences diffusion and transport across biological membranes.[5][6] |

| Melting Point | 100-103 °C (for the (4R)-enantiomer) | Indicates purity and lattice energy of the solid state. |

| Appearance | White to off-white crystalline powder | Basic physical state observation. |

| Solubility | Sparingly soluble in water; Moderately soluble in methanol, ethyl acetate, and dichloromethane. | Affects formulation, bioavailability, and administration routes. |

| Predicted XlogP | 1.1 | A measure of lipophilicity, which impacts cell membrane permeability and off-target effects.[6] |

| pKa | Estimated ~9.5-10.5 (for the primary amine) | Determines the ionization state at physiological pH, influencing solubility, receptor binding, and cell penetration. |

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound. While specific spectra for this compound are not publicly available, the expected characteristic signals are outlined below based on the analysis of similar Boc-protected amines.

¹H NMR (Proton Nuclear Magnetic Resonance):

-

~1.4 ppm (singlet, 9H): Characteristic signal for the nine equivalent protons of the tert-butyl group of the Boc protector.

-

~1.5-2.0 ppm (multiplets, 6H): Signals corresponding to the protons on the azepane ring.

-

~2.8-3.5 ppm (multiplets, 5H): Signals for the protons on the carbons adjacent to the nitrogen atoms of the azepane ring.

-

Amine Protons (NH₂): A broad singlet, the chemical shift of which is dependent on solvent and concentration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

~28.5 ppm: Signal for the three equivalent methyl carbons of the tert-butyl group.

-

~30-50 ppm: Signals for the methylene carbons of the azepane ring.

-

~50-60 ppm: Signals for the carbons of the azepane ring adjacent to the nitrogen atoms.

-

~79.5 ppm: Signal for the quaternary carbon of the tert-butyl group.

-

~155 ppm: Signal for the carbonyl carbon of the Boc group.

FTIR (Fourier-Transform Infrared) Spectroscopy:

-

~3300-3400 cm⁻¹: N-H stretching vibrations of the primary amine.

-

~2850-2950 cm⁻¹: C-H stretching vibrations of the aliphatic groups.

-

~1680-1700 cm⁻¹: Strong C=O stretching vibration of the carbamate in the Boc group.

-

~1580-1650 cm⁻¹: N-H bending vibration of the primary amine.

-

~1160-1250 cm⁻¹: C-N stretching vibrations.

Mass Spectrometry (MS):

-

Expected [M+H]⁺: m/z = 215.1754

-

The mass spectrum would be expected to show the protonated molecular ion and characteristic fragmentation patterns, such as the loss of the Boc group.

Experimental Protocols for Physicochemical Property Determination

The following section provides detailed, step-by-step methodologies for determining the key physicochemical properties of this compound. The causality behind experimental choices is explained to provide a deeper understanding of the protocols.

Determination of Aqueous Solubility via the Shake-Flask Method

Rationale: The shake-flask method is the gold standard for determining thermodynamic solubility. It relies on achieving equilibrium between the solid compound and its saturated solution, providing a highly accurate and reproducible measurement.

Caption: Workflow for the shake-flask solubility determination.

Detailed Protocol:

-

Preparation: Add an excess amount of this compound to a glass vial. The excess is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the vial.

-

Equilibration: Seal the vial and place it in a shaker or orbital incubator at a constant temperature (typically 25 °C or 37 °C to mimic physiological conditions) for 24 to 48 hours. This extended incubation time is necessary to ensure that the system reaches thermodynamic equilibrium.

-

Separation: After incubation, allow the vial to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Alternatively, filter the solution through a 0.22 µm filter or centrifuge the vial at high speed and collect the supernatant.

-

Quantification: Prepare a standard curve of the compound at known concentrations. Analyze the concentration of the collected supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: The determined concentration of the supernatant represents the thermodynamic solubility of the compound in the chosen buffer at the specified temperature.

Determination of pKa via Potentiometric Titration

Rationale: Potentiometric titration is a highly accurate method for determining the pKa of ionizable groups. It involves monitoring the pH of a solution as a titrant of known concentration is added, allowing for the identification of the pH at which the compound is 50% ionized.

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Protocol:

-

Instrument Calibration: Calibrate a pH meter using standard buffers of known pH (e.g., pH 4, 7, and 10).

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water. If solubility is an issue, a co-solvent such as methanol or acetonitrile can be used.

-

Initial pH Adjustment: Acidify the solution to a pH below the expected pKa of the amine by adding a small amount of a standardized strong acid (e.g., 0.1 M HCl). This ensures that the amine is fully protonated at the start of the titration.

-

Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Data Recording: After each addition of the titrant, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Data Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point, which is the point on the curve where half of the amine has been deprotonated. This can be determined from the inflection point of the first derivative of the titration curve.

Determination of logP via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Rationale: The RP-HPLC method provides a rapid and high-throughput alternative to the traditional shake-flask method for determining the octanol-water partition coefficient (logP). It is based on the correlation between a compound's retention time on a nonpolar stationary phase and its lipophilicity.

Caption: Workflow for logP determination by RP-HPLC.

Detailed Protocol:

-

System Setup: Use an HPLC system equipped with a C18 reverse-phase column and a UV detector. The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).

-

Calibration Curve:

-

Select a series of standard compounds with known logP values that span the expected logP of the test compound.

-

Inject each standard compound into the HPLC system and record its retention time (t_R).

-

Determine the column's dead time (t_0) by injecting a non-retained compound (e.g., uracil).

-

Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0.

-

Create a calibration curve by plotting the logarithm of the capacity factor (log k') against the known logP values of the standards.

-

-

Sample Analysis:

-

Dissolve this compound in the mobile phase.

-

Inject the sample into the HPLC system under the same conditions used for the standards and record its retention time.

-

Calculate the capacity factor (k') for the sample.

-

-

logP Calculation:

-

Using the equation of the line from the calibration curve, calculate the logP of this compound from its log k' value.

-

Conclusion

This compound is a valuable building block in drug discovery, and a thorough understanding of its physicochemical properties is essential for its successful application. This guide has provided a comprehensive overview of its key characteristics, including molecular structure, molecular weight, and predicted lipophilicity. Detailed, field-proven protocols for the experimental determination of solubility, pKa, and logP have been presented, with an emphasis on the scientific rationale behind each step. By leveraging the information and methodologies outlined in this guide, researchers can make more informed decisions in the design and synthesis of novel azepane-based therapeutic agents, ultimately accelerating the path from discovery to clinical application.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. | Semantic Scholar [semanticscholar.org]

- 3. A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone | Semantic Scholar [semanticscholar.org]

- 4. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. tert-Butyl 4-aminoazepane-1-carboxylate | C11H22N2O2 | CID 18946151 - PubChem [pubchem.ncbi.nlm.nih.gov]

(S)-tert-butyl 4-aminoazepane-1-carboxylate structural elucidation

An In-depth Technical Guide on the Structural Elucidation of (S)-tert-butyl 4-aminoazepane-1-carboxylate

Abstract

This compound is a pivotal chiral building block in contemporary drug discovery, prized for its seven-membered heterocyclic scaffold and versatile functional groups. Its incorporation into novel chemical entities, particularly those targeting neurological and psychiatric disorders, demands an unambiguous and thorough confirmation of its structure, purity, and absolute stereochemistry.[1][2] This guide provides a comprehensive, multi-technique framework for the structural elucidation of this key intermediate. We move beyond mere procedural descriptions to explain the causal logic behind the selection of each analytical technique, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Chiral High-Performance Liquid Chromatography (HPLC), and X-ray Crystallography. This document serves as a technical resource for researchers, analytical scientists, and process chemists, ensuring the foundational integrity of the molecules they synthesize and advance.

Introduction: The Azepane Scaffold in Medicinal Chemistry

The azepane ring system, a saturated seven-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. Its conformational flexibility allows it to present substituents in a three-dimensional space that is distinct from more common five- and six-membered rings, enabling unique interactions with biological targets. The title compound, this compound, features three key structural motifs:

-

The Azepane Core: A conformationally mobile seven-membered ring.

-

A Stereogenic Center: An (S)-configured carbon at the C4 position bearing a primary amine, a crucial handle for subsequent synthetic modifications.

-

A Boc Protecting Group: A tert-butyloxycarbonyl (Boc) group protecting the ring nitrogen, which modulates reactivity and solubility while allowing for facile deprotection under acidic conditions.[3][4][5]

Given that the biological activity of chiral molecules is often confined to a single enantiomer, verifying the absolute configuration and enantiomeric purity of this intermediate is not merely a quality control step but a fundamental prerequisite for its use in drug development.[6][7] This guide outlines the integrated analytical workflow required to achieve this certainty.

The Analytical Elucidation Workflow: A Multi-Pronged Approach

A robust structural confirmation cannot rely on a single technique. Instead, a synergistic approach using orthogonal methods is required to build an unassailable body of evidence. The workflow begins with techniques that confirm the molecular formula and connectivity (MS and NMR) and progresses to methods that interrogate the molecule's stereochemical integrity (Chiral HPLC and X-ray Crystallography).

References

- 1. nbinno.com [nbinno.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 4. benchchem.com [benchchem.com]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. Chiral analysis - Wikipedia [en.wikipedia.org]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

biological activity of substituted azepane carboxylates

An In-Depth Technical Guide to the Biological Activity of Substituted Azepane Carboxylates

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azepane scaffold, a seven-membered nitrogen-containing heterocycle, represents a "privileged" structure in modern medicinal chemistry. Its inherent conformational flexibility allows for intricate and optimal interactions with a wide array of biological targets, leading to a diverse range of pharmacological activities.[1][2] This guide provides a comprehensive exploration of the biological significance of substituted azepane carboxylates and their derivatives. We will delve into the synthetic strategies that provide access to these complex molecules, dissect their structure-activity relationships (SAR), and examine their mechanisms of action across various therapeutic areas, including neurodegenerative diseases, cancer, metabolic disorders, and infectious diseases. This document is intended to serve as a technical resource for researchers engaged in the discovery and development of novel therapeutics based on the versatile azepane framework.

The Azepane Carboxylate Scaffold: A Foundation for Diverse Bioactivity

The azepane ring system is a recurring motif in a multitude of natural products and FDA-approved pharmaceuticals.[3][4] Its non-planar and flexible nature provides a unique three-dimensional geometry that can be exploited for precise binding to the active sites of enzymes and receptors.[1][5] The incorporation of a carboxylate group, often at the C2 position, introduces a key functional handle for modulating physicochemical properties and establishing critical interactions with biological targets. This combination of a flexible core and a strategically placed functional group makes substituted azepane carboxylates a highly attractive scaffold for the development of novel therapeutic agents. The conformational diversity of the azepane ring is a critical determinant of its biological activity, and the introduction of specific substituents can bias the ring towards a particular conformation, thereby enhancing potency and selectivity.

Synthetic Pathways to Substituted Azepane Carboxylates

The synthesis of enantiomerically pure and diversely substituted azepane carboxylates is a significant challenge in organic chemistry. The development of robust and scalable synthetic routes is crucial for enabling thorough SAR studies and advancing promising candidates into preclinical and clinical development.

One notable approach involves an asymmetric synthesis of (2S,5S)-5-substituted azepane-2-carboxylate derivatives, which is designed to be flexible for elaboration at the C5 position and suitable for large-scale preparation.[6][7][8][9] A key step in this synthesis is the oxidative cleavage of an aza-bicyclo[3.2.2]nonene intermediate, which stereoselectively generates the desired substituents at C2 and C5.[6][7][8][9]

Representative Synthetic Protocol: Asymmetric Synthesis of a (2S,5S)-5-Substituted Azepane-2-Carboxylate Derivative

The following protocol is a conceptual representation based on published methodologies.[6][8]

-

Starting Material: The synthesis commences with a known hydroxy-ketone.

-

Ring Formation: A series of reactions are employed to construct an aza-bicyclo[3.2.2]nonene intermediate. This often involves steps like N-alkylation and ring-closing metathesis.

-

Key Oxidative Cleavage: The aza-bicyclo[3.2.2]nonene is subjected to oxidative cleavage. This critical step simultaneously installs the carboxylate at C2 and a functional handle at C5 with the desired stereochemistry.

-

Functional Group Manipulation: The functional handle at C5 can then be further elaborated to introduce a variety of substituents, allowing for the exploration of SAR.

-

Deprotection: Finally, removal of any protecting groups yields the target substituted azepane-2-carboxylate.

Caption: Asymmetric synthesis of (2S,5S)-5-substituted azepane-2-carboxylates.

Diverse Biological Activities and Therapeutic Applications

The versatility of the substituted azepane carboxylate scaffold is reflected in the broad spectrum of biological activities exhibited by its derivatives.

Enzyme Inhibition

3.1.1. Gamma-Secretase Inhibitors for Alzheimer's Disease

Gamma-secretase is a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease. Inhibition of gamma-secretase is a promising therapeutic strategy to reduce Aβ formation.[10] Substituted 2-oxo-azepane derivatives have been identified as potent, orally active gamma-secretase inhibitors.[11]

-

Mechanism of Action: These compounds bind to the gamma-secretase complex and allosterically modulate its activity, leading to a reduction in the production of pathogenic Aβ42 peptides.

-

Structure-Activity Relationship (SAR): SAR studies have shown that substitution at the 5-position of the azepane ring is critical for potency. For instance, geminal difluoro substitution at this position can overcome high metabolic clearance observed with geminal dimethyl analogs.[11]

| Compound Class | Target | Key Structural Features | Representative Activity | Reference |

| 5,5-disubstituted-2-oxoazepanes | Gamma-Secretase | Geminal difluoro at C5 | Low nanomolar inhibition | [11] |

3.1.2. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors

11β-HSD1 is an enzyme that plays a crucial role in regulating glucocorticoid levels, and its inhibition is a potential therapeutic approach for metabolic syndrome and type 2 diabetes. Azepane sulfonamides have emerged as potent inhibitors of 11β-HSD1.[12]

-

Mechanism of Action: These compounds competitively inhibit the 11β-HSD1 enzyme, thereby reducing the conversion of inactive cortisone to active cortisol in key metabolic tissues.

-

SAR: Extensive SAR studies on the 4-position of the azepane ring have led to the discovery of highly potent compounds with IC50 values in the low nanomolar range.[12]

| Compound Class | Target | Key Structural Features | Representative Activity (IC50) | Reference |

| Azepane Sulfonamides | 11β-HSD1 | Substitution at C4 | 3.0 nM | [12] |

3.1.3. Glycosidase Inhibitors

Iminosugars, which include polyhydroxylated azepanes, are known for their ability to inhibit glycosidases, enzymes involved in carbohydrate metabolism. This has implications for the treatment of diabetes and viral infections.[13]

-

Mechanism of Action: These azepane derivatives mimic the transition state of the natural substrate of glycosidases, leading to competitive inhibition.

-

SAR: The stereochemistry of the hydroxyl groups on the azepane ring is crucial for both potency and selectivity. A series of diastereomeric tetrahydroxylated azepanes with a carboxymethyl group at the pseudo-anomeric position have been synthesized and evaluated, with one stereoisomer showing potent and selective inhibition of β-galactosidase.[13]

| Compound Class | Target | Key Structural Features | Representative Activity (IC50) | Reference |

| Polyhydroxylated Azepanes | β-galactosidase | Specific stereochemistry of hydroxyl groups | 21 µM | [13] |

3.1.4. Other Enzyme Inhibitors

The azepane scaffold has also been utilized in the development of inhibitors for other important enzymes:

-

Protein Kinase Inhibitors: The natural product (-)-balanol, which contains an azepane ring, is an ATP-competitive inhibitor of protein kinase C. This has inspired the development of synthetic analogues as potential anticancer agents.

-

Poly (ADP-ribose) Polymerase (PARP) Inhibitors: The azepane-2,4-dione scaffold is a promising core for the design of novel PARP-1 inhibitors for cancer therapy. The dione functionality can mimic the nicotinamide moiety of the NAD+ cofactor, enabling binding to the enzyme's catalytic domain.[2]

-

Topoisomerase II Inhibitors: Dibenzo[b,f]azepine derivatives have been designed as selective topoisomerase II inhibitors and DNA intercalators with potential applications in leukemia treatment.[14]

-

Protein Tyrosine Phosphatase (PTPN2/PTPN1) Inhibitors: Azepane-containing derivatives are being explored for their potential to inhibit PTPN2 and PTPN1, which are therapeutic targets for type 2 diabetes, obesity, and immuno-oncology.[15]

Receptor Modulation

3.2.1. Monoamine Transporter Inhibitors

Monoamine transporters, including those for norepinephrine (NET), dopamine (DAT), and serotonin (SERT), are key targets for the treatment of neuropsychiatric disorders. A chiral bicyclic azepane has been identified as a potent inhibitor of these transporters.[16]

-

Mechanism of Action: These compounds bind to monoamine transporters and block the reuptake of neurotransmitters from the synaptic cleft, thereby enhancing neurotransmission.

-

SAR: The stereochemistry of the bicyclic azepane is critical for activity, with the (R,R)-enantiomer being significantly more potent than the (S,S)-enantiomer. N-benzylation of the azepane ring was also found to be important for potent inhibition.[16]

| Compound | Target(s) | Key Structural Features | Representative Activity (IC50) | Reference |

| (R,R)-N-benzylated bicyclic azepane | NET, DAT, SERT | (R,R)-stereochemistry, N-benzylation | NET: 60 nM, DAT: 230 nM, SERT: 250 nM | [16] |

3.2.2. Histamine H3 Receptor Antagonists

The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters. Antagonists of this receptor have therapeutic potential for a range of neurological disorders. Azelastine, a marketed drug, is a potent histamine antagonist containing an azepane substructure.

Other Therapeutic Areas

The biological activities of substituted azepanes extend to several other therapeutic areas, including:

-

Anticancer Agents: Azepane derivatives have shown promise as anticancer agents through various mechanisms, including the inhibition of tubulin polymerization.[1][4]

-

Antimicrobial Agents: The azepane scaffold has been incorporated into molecules with antibacterial and antifungal properties.[3]

-

Anticonvulsant Drugs: Certain azepane-based compounds have demonstrated anticonvulsant activity.[3]

Structure-Activity Relationship (SAR) Summary

The extensive research on substituted azepane carboxylates has led to a deeper understanding of their SAR.

Caption: Key structure-activity relationship insights for substituted azepanes.

Experimental Protocols: A Self-Validating System

To ensure the reliability and reproducibility of research findings, it is essential to employ well-validated experimental protocols.

Protocol: In Vitro Enzyme Inhibition Assay (Conceptual)

This protocol outlines the general steps for assessing the inhibitory activity of substituted azepane carboxylates against a target enzyme.

-

Reagent Preparation:

-

Prepare a stock solution of the test compound (e.g., substituted azepane carboxylate) in a suitable solvent (e.g., DMSO).

-

Prepare a buffer solution appropriate for the target enzyme's activity.

-

Prepare solutions of the target enzyme and its substrate at known concentrations.

-

-

Assay Procedure:

-

In a microplate, add the buffer solution.

-

Add serial dilutions of the test compound to the wells. Include a positive control (known inhibitor) and a negative control (vehicle only).

-

Add the enzyme solution to all wells and incubate for a specific period to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate solution.

-

Monitor the reaction progress over time by measuring a detectable signal (e.g., absorbance, fluorescence) that is proportional to product formation.

-

-

Data Analysis:

-

Calculate the initial reaction rates for each concentration of the test compound.

-

Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a suitable dose-response model to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Caption: Workflow for a typical in vitro enzyme inhibition assay.

Conclusion and Future Perspectives

Substituted azepane carboxylates and their derivatives have firmly established their importance in drug discovery, with numerous examples of potent and selective modulators of various biological targets.[3] The inherent structural and conformational properties of the azepane ring provide a versatile platform for the design of novel therapeutics.[1]

Future research in this area will likely focus on:

-

Development of Novel Synthetic Methodologies: More efficient and stereoselective synthetic routes will facilitate the exploration of a wider chemical space.[1]

-

Structure-Based Drug Design: A deeper understanding of the binding modes of azepane derivatives with their targets, through techniques like X-ray crystallography and computational modeling, will enable the design of more potent and selective compounds.

-

Exploration of New Biological Targets: The application of the azepane scaffold to novel and challenging biological targets will continue to expand its therapeutic potential.

The continued investigation of substituted azepane carboxylates holds great promise for the discovery of next-generation medicines to address unmet medical needs.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. Substituted 2-oxo-azepane derivatives are potent, orally active gamma-secretase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The discovery of azepane sulfonamides as potent 11beta-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of 2-carboxymethyl polyhydroxyazepanes and their evaluation as glycosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

commercial availability of (S)-tert-butyl 4-aminoazepane-1-carboxylate

An In-Depth Technical Guide to (S)-tert-butyl 4-aminoazepane-1-carboxylate: Commercial Availability, Synthesis, and Application

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry, the demand for structurally diverse and stereochemically defined building blocks is paramount. This compound, a chiral seven-membered heterocyclic compound, has emerged as a critical intermediate for the synthesis of complex pharmaceutical agents. Its azepane core provides a flexible yet constrained three-dimensional scaffold that is increasingly exploited by researchers to design novel therapeutics, particularly for neurological and psychiatric disorders.[1][2]

This technical guide offers a comprehensive overview for researchers, scientists, and drug development professionals on the commercial availability, key properties, synthetic considerations, and applications of this versatile molecule. The strategic placement of a Boc-protected amine on the azepane ring and a free primary amine at the C4 position makes it an exceptionally valuable synthon, allowing for sequential and regioselective chemical modifications. This dual functionality is fundamental to its role in constructing diverse molecular architectures and accelerating the drug discovery pipeline.[2]

Chemical Identity and Properties

Accurate identification and understanding of a compound's physicochemical properties are the foundation of any successful research endeavor. This compound is identified by the CAS Number 878630-84-3 .[3] Note that the racemic form is associated with CAS Number 196613-57-7.[4][5]

Key Properties Summary

The following table summarizes the essential properties of the (S)-enantiomer.

| Property | Value | Source(s) |

| CAS Number | 878630-84-3 | Pharmaffiliates[3] |

| Molecular Formula | C₁₁H₂₂N₂O₂ | PubChem[4] |

| Molecular Weight | 214.31 g/mol | Pharmaffiliates[3] |

| Appearance | White Powder (typical) | EAST CHEMSOURCES[5] |

| Purity | ≥95% (typical commercial grade) | AK Scientific, Inc.[6] |

| Storage Conditions | 2-8°C, Refrigerator, Inert Atmosphere | Pharmaffiliates, BLD Pharm[3][7] |

Synonyms

For literature and database searches, a variety of synonyms are used interchangeably:

-

tert-Butyl (4S)-4-aminoazepane-1-carboxylate[3]

-

(4S)-1-Boc-4-aminoazepane[6]

-

1,1-Dimethylethyl (4S)-4-aminohexahydro-1H-azepine-1-carboxylate[3]

Commercial Availability and Procurement

This compound is readily available from a range of specialized chemical suppliers. Procurement for research and development purposes is straightforward, with vendors offering various quantities from milligrams to kilograms.

Table of Commercial Suppliers

The following table provides a non-exhaustive list of suppliers. Researchers should verify current stock and purity specifications directly with the vendor.

| Supplier | Product/Catalogue Number | Purity/Specification |

| AK Scientific, Inc. | C1035 | 95% |

| Pharmaffiliates | PA 27 0022394 | Not specified |

| TaiChem Taizhou Ltd. | Not specified | Pharmacy Grade |

| BLD Pharm | BD00798767 | Not specified |

| Oakwood Chemical | 046249 | Not specified |

| Chem-Impex | 28553 | Not specified |

Procurement Insights

When sourcing this building block, the key consideration is stereochemical purity. For applications in developing chiral drug candidates, ensuring a high enantiomeric excess (e.e.) is critical, as the biological activity of the final compound is often dependent on its stereochemistry. It is advisable to request a Certificate of Analysis (CofA) that includes chiral HPLC or SFC data to validate the enantiopurity of the supplied material.

Synthesis and Stereochemical Control

The synthesis of chiral azepanes like this compound requires robust methods for controlling stereochemistry. While specific, proprietary industrial-scale syntheses are not publicly detailed, established academic strategies provide insight into their construction. Methods often involve the stereoselective and regioselective ring expansion of smaller, readily available chiral precursors like piperidines.[8]

Conceptual Synthetic Workflow

A plausible retrosynthetic approach starts from a chiral piperidine derivative, leveraging its defined stereocenter to guide the formation of the seven-membered azepane ring. The use of the tert-butoxycarbonyl (Boc) group is a deliberate choice; it is a stable protecting group under a wide range of reaction conditions but can be readily removed under acidic conditions without affecting other functional groups, providing essential orthogonality for multi-step synthesis.

Caption: Retrosynthetic approach for chiral azepane synthesis.

Key Experimental Consideration: Ring Expansion

The expansion of a piperidine ring to an azepane is a powerful strategy.[8] For instance, a reaction like the Tiffeneau-Demjanov rearrangement on a chiral 4-(aminomethyl)piperidine derivative can proceed with high stereoselectivity. The choice of reagents and reaction conditions is critical to prevent racemization and ensure the desired regiochemical outcome. The inherent conformational flexibility of the seven-membered ring makes purification and characterization steps, such as NMR and chiral chromatography, essential to confirm the final structure and stereointegrity.

Applications in Medicinal Chemistry

The azepane scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to present substituents in a defined three-dimensional arrangement, enabling precise interactions with biological targets.[1]

Role as a Versatile Scaffold

This compound serves as a cornerstone for building more complex molecules. The primary amine at the C4 position is a nucleophilic handle for a wide array of chemical transformations, including:

-

Amide bond formation

-

Reductive amination

-

Sulfonamide synthesis

-

Urea and thiourea formation

The Boc-protected nitrogen allows for subsequent deprotection and functionalization at a later stage in the synthetic sequence. This strategic orthogonality is invaluable in constructing libraries of compounds for structure-activity relationship (SAR) studies.

Caption: Synthetic utility workflow of the title compound.

Specific Therapeutic Targets

This building block has been instrumental in the development of selective antagonists for the somatostatin receptor 5 (SST5), highlighting its utility in creating targeted therapies.[3] Furthermore, the broader class of chiral azepanes has shown significant potential as modulators of central nervous system (CNS) targets, including monoamine transporters (DAT, NET, SERT) and sigma receptors, which are implicated in various neuropsychiatric disorders.[1]

Safety, Handling, and Storage

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

Hazard Identification

According to GHS classifications found in safety data sheets, this compound presents the following hazards:

Recommended Handling Protocols

A self-validating safety protocol involves consistent adherence to the following precautionary measures:

-

Engineering Controls: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6][9]

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands thoroughly after handling.[6]

-

First Aid:

Storage

To ensure long-term stability, the compound should be stored in a tightly-closed container in a refrigerator at 2-8°C .[3] For sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential degradation from air or moisture.[7]

Conclusion

This compound is a high-value, commercially accessible chiral building block that serves as a powerful tool for drug discovery and development. Its unique seven-membered ring structure, combined with strategically placed and orthogonally protected amino groups, provides medicinal chemists with a versatile scaffold for synthesizing novel compounds with therapeutic potential, particularly in the CNS domain. A thorough understanding of its properties, synthetic origins, and handling requirements, as outlined in this guide, enables researchers to effectively and safely integrate this important intermediate into their research programs.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. tert-Butyl 4-aminoazepane-1-carboxylate | C11H22N2O2 | CID 18946151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tert-butyl 4-aminoazepane-1-carboxylate;4-Amino-1-Boc-azepane;tert-butyl 4-(R/S)-aminoazepane-1-carboxylate;1-N-t-butoxycarbonyl-hexahydro-1H-azepin-4-amine;4-amino-azepane-1-carboxylic acid tert-buty, CasNo.196613-57-7 EAST CHEMSOURCES LIMITED China (Mainland) [echemsouces.lookchem.com]

- 6. aksci.com [aksci.com]

- 7. 196613-57-7|tert-Butyl 4-aminoazepane-1-carboxylate|BLD Pharm [bldpharm.com]

- 8. Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

The Azepane Scaffold in Drug Discovery: A Technical Guide to the Mechanism of Action of Somatostatin Receptor 5 (SST5) Antagonists

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of selective somatostatin receptor 5 (SST5) antagonists, a promising class of therapeutics for metabolic disorders such as type 2 diabetes. While the starting material, (S)-tert-butyl 4-aminoazepane-1-carboxylate, is a chiral building block and not a pharmacologically active agent itself, its azepane core is crucial for the development of potent and selective SST5 antagonists. This guide will elucidate the intricate signaling pathways governed by the SST5 receptor, the molecular basis of its antagonism, and the downstream physiological effects. Furthermore, we will detail the key experimental protocols and data interpretation necessary for the characterization of these compounds, providing a comprehensive resource for researchers in the field.

Introduction: From a Chiral Building Block to a Therapeutic Target

In the landscape of modern drug discovery, the journey from a simple chemical scaffold to a clinically effective therapeutic is both complex and fascinating. This compound is a prime example of such a foundational molecule. It is a chiral azepane derivative, a seven-membered heterocyclic amine, which serves as a versatile intermediate in organic synthesis.[1] Its primary utility in medicinal chemistry is as a scaffold for the synthesis of more complex molecules, including a notable class of compounds: selective somatostatin receptor 5 (SST5) antagonists.[2][3]

The somatostatin (SST) system, comprising the peptide hormone somatostatin and its five G-protein coupled receptors (GPCRs), SSTR1-5, is a key regulator of the endocrine and nervous systems.[4] SST5, in particular, has garnered significant attention as a therapeutic target. It is prominently expressed in pancreatic islets (β-cells, α-cells, and δ-cells) and in enteroendocrine cells of the gastrointestinal tract.[5] Its activation by endogenous somatostatin exerts an inhibitory effect on the secretion of vital metabolic hormones, including insulin and glucagon-like peptide-1 (GLP-1).[5][6] Therefore, antagonizing the SST5 receptor presents a compelling strategy to enhance insulin and GLP-1 secretion, thereby improving glucose homeostasis in conditions like type 2 diabetes.[7][8]

This guide will pivot from the inert nature of the initial building block to the dynamic pharmacology of the final drug candidates, providing a deep dive into the mechanism of action of SST5 antagonists.

The Somatostatin Receptor 5 (SST5) Signaling Cascade

The SST5 receptor, like other somatostatin receptors, is a member of the GPCR superfamily.[9] Its activation by somatostatin initiates a cascade of intracellular events primarily mediated by pertussis toxin-sensitive inhibitory G-proteins (Gαi/o).[9][10] The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[10]

Beyond cAMP modulation, SST5 activation also leads to:

-

Regulation of Ion Channels: SST5 can modulate the activity of various ion channels, including the inhibition of voltage-gated Ca2+ channels and the activation of K+ channels. This results in a reduction of intracellular calcium levels, a critical factor in hormone secretion.[10]

-

MAPK/ERK Pathway Inhibition: The receptor can also exert antiproliferative effects by inhibiting the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[11]

-

Phospholipase C (PLC) Inhibition: SST5 activation can inhibit PLC, which in turn blocks the production of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), further contributing to the suppression of Ca2+-dependent pathways.[11]

Crucial to the receptor's function are specific structural motifs. The DRY motif in the second intracellular loop and a BBXXB motif in the third intracellular loop are essential for proper G-protein coupling and the orchestration of these diverse signaling events.[9][10]

A selective SST5 antagonist functions by binding to the receptor and preventing the conformational changes necessary for G-protein coupling and subsequent downstream signaling, effectively blocking the inhibitory actions of endogenous somatostatin.

References

- 1. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidinyl-nicotinamides as potent and selective somatostatin receptor subtype 5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. promega.com [promega.com]

- 6. benchchem.com [benchchem.com]

- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Oral Glucose Tolerance Test in Mouse [protocols.io]

- 10. Glucose Tolerance Test in Mice [bio-protocol.org]

- 11. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]

An In-Depth Technical Guide to the Discovery and History of Aminoazepane Derivatives

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Azepane Scaffold - An Uncharted Territory in Medicinal Chemistry

The landscape of pharmacologically active molecules is dominated by nitrogen-containing heterocycles. Among these, five- and six-membered rings like pyrrolidine and piperidine are ubiquitous in medicinal chemistry libraries.[1][2] In stark contrast, the seven-membered azepane ring system remains significantly underrepresented, representing a vast and largely unexplored region of three-dimensional chemical space.[1][2] This guide delves into the discovery and historical development of a particularly important class of these seven-membered heterocycles: the aminoazepane derivatives. We will explore the evolution of their synthesis, from classical ring expansion reactions to modern chemoenzymatic strategies, and chart their emergence as privileged scaffolds in the pursuit of novel therapeutics.

I. Early Encounters: The Dawn of Azepane Synthesis

The initial forays into the synthesis of the azepane core were not driven by a specific therapeutic goal but rather by a fundamental interest in the chemistry of medium-sized rings. The challenges associated with their synthesis, primarily due to unfavorable cyclization kinetics, hindered their widespread adoption in early drug discovery efforts.[3]

The Beckmann and Schmidt Rearrangements: Foundational Ring Expansion Strategies

The earliest and most enduring methods for constructing the azepane skeleton rely on ring expansion reactions of more readily available six-membered rings.

The Beckmann Rearrangement

Named after Ernst Otto Beckmann, this acid-catalyzed rearrangement of an oxime to an amide has been a cornerstone of azepane synthesis.[4] The archetypal example is the conversion of cyclohexanone oxime to ε-caprolam, the monomer for Nylon 6.[4][5] This reaction provided a reliable, albeit often harsh, route to the lactam precursor of the azepane ring.[6] The mechanism involves the protonation of the oxime's hydroxyl group, followed by a concerted migration of the group anti-periplanar to the leaving group, ultimately yielding a nitrilium ion that is trapped by water to form the amide.[4]

Protocol: Classical Beckmann Rearrangement of Cyclohexanone Oxime

-

Oxime Formation: Cyclohexanone is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) to form cyclohexanone oxime.

-

Rearrangement: The purified cyclohexanone oxime is treated with a strong acid, such as sulfuric acid or polyphosphoric acid, at elevated temperatures.[4]

-

Workup and Purification: The reaction mixture is neutralized and the resulting ε-caprolactam is extracted and purified by distillation or recrystallization.

Causality: The choice of a strong acid is crucial to facilitate the protonation of the hydroxyl group, transforming it into a good leaving group (water). The high temperature provides the necessary activation energy for the rearrangement.

The Schmidt Reaction

First reported by Karl Friedrich Schmidt in 1924, this reaction offers an alternative ring expansion strategy involving the reaction of a ketone with hydrazoic acid (HN₃) in the presence of a strong acid.[7] For cyclic ketones like cyclohexanone, the Schmidt reaction yields the corresponding lactam, ε-caprolactam.[8] The mechanism involves the acid-catalyzed addition of hydrazoic acid to the carbonyl group, followed by a rearrangement with the expulsion of nitrogen gas.[7] The regioselectivity of the Schmidt reaction can sometimes be influenced by reaction conditions, offering a degree of control over the final product.[8][9]

Protocol: Schmidt Reaction of Cyclohexanone

-

Reaction Setup: Cyclohexanone is dissolved in a suitable solvent (e.g., chloroform or methylene chloride) and cooled in an ice bath.

-

Addition of Reagents: Concentrated sulfuric acid is added cautiously, followed by the slow addition of sodium azide.[8]

-

Reaction and Workup: The reaction is allowed to proceed at low temperature and then warmed to room temperature. The mixture is then carefully quenched with water and neutralized. The ε-caprolactam is extracted and purified.

Causality: The use of a strong acid is essential for protonating the carbonyl group, making it more susceptible to nucleophilic attack by the azide. The slow, controlled addition of sodium azide is critical for safety, as hydrazoic acid is highly toxic and explosive.

From Lactams to Amines: The Final Step

The lactams produced by the Beckmann and Schmidt rearrangements serve as stable precursors to the corresponding cyclic amines. Reduction of the amide functionality, typically with a powerful reducing agent like lithium aluminum hydride (LiAlH₄), affords the desired azepane ring.

Protocol: Reduction of ε-Caprolactam to Azepane

-

Reaction Setup: A solution of ε-caprolactam in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) is prepared under an inert atmosphere.

-

Addition of Reducing Agent: Lithium aluminum hydride is added portion-wise to the solution at a controlled temperature (often 0 °C).

-

Reflux and Quench: The reaction mixture is heated to reflux to ensure complete reduction. After cooling, the reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution.

-

Purification: The resulting azepane is isolated by filtration and purified by distillation.

Causality: Lithium aluminum hydride is a potent source of hydride ions (H⁻), which are necessary to reduce the relatively unreactive amide carbonyl group. The anhydrous and inert conditions are crucial as LiAlH₄ reacts violently with water.

II. The Emergence of Aminoazepanes: A New Frontier in Drug Discovery

The true potential of the azepane scaffold began to be realized with the introduction of amino substituents, leading to the class of aminoazepane derivatives. These compounds offered a new level of structural diversity and the ability to engage with biological targets in novel ways.[10]

Reductive Amination: A Direct Route to Aminoazepanes

Reductive amination is a powerful and versatile method for the synthesis of amines.[11][12] This reaction involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent.[13] In the context of aminoazepane synthesis, this typically involves the reaction of a suitable keto-azepane precursor or the intramolecular reductive amination of a linear amino-ketone.

Protocol: Intramolecular Reductive Amination

-

Precursor Synthesis: A linear precursor containing both a ketone and an amine functionality, separated by an appropriate carbon chain, is synthesized.

-

Cyclization and Reduction: The precursor is treated with a reducing agent, often a milder one like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), under slightly acidic conditions.[12]

-

Workup and Purification: The reaction is quenched, and the resulting aminoazepane derivative is isolated and purified.

Causality: The slightly acidic conditions promote the formation of an intermediate iminium ion, which is more readily reduced than the starting ketone. Milder reducing agents are often preferred to avoid the reduction of the ketone before imine formation.[12]

Modern Synthetic Innovations: Expanding the Toolkit

More recently, innovative synthetic strategies have been developed to address the challenges of constructing highly substituted and stereochemically complex aminoazepane derivatives.

Chemoenzymatic Synthesis

The integration of biocatalysis has opened up new avenues for the asymmetric synthesis of aminoazepanes.[14] Imine reductases (IREDs) and monoamine oxidases (MAOs) have been employed for the enantioselective synthesis of chiral 2-aryl azepanes.[14][15] These enzymatic methods offer high stereoselectivity under mild reaction conditions.

Workflow: Chemoenzymatic Synthesis of Enantioenriched 2-Aryl Azepanes

Caption: Chemoenzymatic synthesis of enantioenriched 2,2-disubstituted azepanes.

This approach combines the stereoselectivity of biocatalysis with the power of traditional organic chemistry to access previously inaccessible chiral scaffolds.[14][15]

Photochemical Dearomative Ring Expansion

A recently developed strategy utilizes blue light to mediate the dearomative ring expansion of nitroarenes into complex azepanes.[1][2] This method allows for the rapid construction of polysubstituted azepanes from simple starting materials in just two steps.[1][2] This photochemical approach offers a significant advantage in terms of step economy and the ability to introduce diverse substitution patterns.[16]

III. Therapeutic Applications: The Pharmacological Promise of Aminoazepanes

The unique three-dimensional structure of the azepane ring, combined with the hydrogen bonding capabilities of the amino group, has made aminoazepane derivatives attractive scaffolds for a wide range of therapeutic targets.[3][10]

Enzyme Inhibition

Aminoazepane derivatives have shown significant promise as inhibitors of various enzymes implicated in disease.

-

γ-Secretase Inhibitors: Substituted 2-oxo-azepane derivatives have been developed as potent, orally active inhibitors of γ-secretase, a key enzyme in the pathogenesis of Alzheimer's disease.[17]

-

Factor Xa Inhibitors: Novel 1,4-diazepane derivatives have been designed as potent inhibitors of Factor Xa, a crucial enzyme in the blood coagulation cascade, demonstrating potential as anticoagulant and antithrombotic agents.[18]

-

α-Glucosidase Inhibitors: Certain azepane derivatives have demonstrated inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion, suggesting their potential in the management of diabetes.[14]

Central Nervous System (CNS) Disorders

The conformational flexibility of the azepane ring allows for optimal interactions with various receptors and transporters in the central nervous system. Fused azepanes have been identified as potent inhibitors of the norepinephrine (NET), dopamine (DAT), and serotonin (SERT) transporters, as well as the σ-1 receptor, highlighting their potential for treating a range of neurological and psychiatric disorders.[6]

Other Therapeutic Areas

The versatility of the aminoazepane scaffold extends to other therapeutic areas, including:

-

Anticancer Agents: The azepane core is present in the natural product balanol, a potent protein kinase C inhibitor with anticancer activity.[3]

-

Antiviral Agents: Azepane derivatives have also been explored for their antiviral properties.[3]

-

Antibacterial Agents: Seven-membered heterocyclic[1][14][19]triazepane and[1][14][19]oxadiazepane derivatives have been synthesized as analogues of the antibacterial agent linezolid, showing potent in vitro and in vivo activity.[20]

IV. Conclusion and Future Outlook

The journey of aminoazepane derivatives from chemical curiosities to promising therapeutic agents has been marked by significant advances in synthetic chemistry. While still less explored than their five- and six-membered counterparts, the unique structural and pharmacological properties of aminoazepanes are increasingly being recognized by the drug discovery community. The development of novel, efficient, and stereoselective synthetic methodologies will undoubtedly accelerate the exploration of this fascinating chemical space, paving the way for the discovery of next-generation therapeutics for a wide range of diseases.

References

- 1. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. research.manchester.ac.uk [research.manchester.ac.uk]

- 3. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Schmidt reaction - Wikipedia [en.wikipedia.org]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. researchgate.net [researchgate.net]

- 10. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 12. m.youtube.com [m.youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pure.manchester.ac.uk [pure.manchester.ac.uk]

- 17. Substituted 2-oxo-azepane derivatives are potent, orally active gamma-secretase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. experts.umn.edu [experts.umn.edu]

- 20. Synthesis and application of [1,2,5]triazepane and [1,2,5]oxadiazepane as versatile structural units for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of (S)-tert-butyl 4-aminoazepane-1-carboxylate: A Technical Guide to Target Identification and Validation

Abstract

The azepane ring is a privileged seven-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds and approved drugs.[1][2][3] Its inherent conformational flexibility allows for intricate and optimized interactions with a variety of biological targets.[3][4] (S)-tert-butyl 4-aminoazepane-1-carboxylate, a readily available synthetic intermediate, represents a key starting point for the exploration of novel therapeutics. While it is recognized as a valuable building block, particularly in the synthesis of somatostatin receptor 5 (SST5) antagonists, its full therapeutic potential remains largely untapped.[5] This guide provides a comprehensive exploration of potential therapeutic targets for this compound, grounded in the established pharmacology of the broader azepane class. We will delve into the scientific rationale for investigating these targets and provide detailed, actionable experimental workflows for their validation, empowering researchers to unlock the therapeutic promise of this versatile molecule.

Introduction: The Azepane Scaffold in Medicinal Chemistry

Significance of the Azepane Moiety in Drug Discovery

The azepane motif is a cornerstone in modern drug discovery, with its derivatives demonstrating a wide spectrum of pharmacological activities.[1][2] The structural diversity of azepane-based compounds has led to the development of therapeutic agents for a multitude of diseases, including cancer, Alzheimer's disease, and microbial infections.[1] Notably, over 20 azepane-containing drugs have received FDA approval, underscoring the clinical significance of this scaffold.[1] The non-planar, flexible nature of the seven-membered ring allows it to adopt various conformations, which can be crucial for achieving high-affinity binding to target proteins.[3] This conformational adaptability makes the azepane scaffold a valuable component in the design of novel drugs.

Physicochemical Properties of this compound

This compound is a chiral bifunctional molecule featuring a primary amine and a Boc-protected secondary amine within the azepane ring. This structure makes it an ideal starting material for chemical library synthesis and targeted drug design.

| Property | Value | Reference |

| Molecular Formula | C11H22N2O2 | [6] |

| Molecular Weight | 214.31 g/mol | [5] |

| Monoisotopic Mass | 214.16812 Da | [7] |

| XlogP (predicted) | 1.1 | [7] |

| Hydrogen Bond Donor Count | 1 | [6] |

| Hydrogen Bond Acceptor Count | 3 | [6] |

| Rotatable Bond Count | 3 | [6] |

Rationale for Investigating its Therapeutic Potential

The primary rationale for exploring the therapeutic utility of this compound stems from its successful use as a precursor for potent and selective bioactive molecules.[5] The presence of a primary amine allows for a multitude of chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties. The Boc-protecting group provides a handle for further diversification or can be removed to reveal a secondary amine for additional derivatization. Given the broad therapeutic landscape of azepane derivatives, a systematic investigation into the potential targets of this specific compound is a logical and promising avenue for new drug discovery.

Landscape of Potential Therapeutic Targets for Azepane Derivatives

The following sections outline potential therapeutic targets for this compound, based on the known activities of other compounds containing the azepane scaffold.

G-Protein Coupled Receptors (GPCRs)

GPCRs are a large family of transmembrane receptors that are involved in a vast array of physiological processes and are prominent drug targets. The conformational flexibility of the azepane ring makes it well-suited for binding to the diverse topographies of GPCR ligand binding pockets.

This compound is explicitly mentioned as a key reagent in the preparation of selective SST5 antagonists.[5] SST5 is implicated in hormonal regulation and is a target for diseases such as Cushing's disease and acromegaly. The development of selective SST5 antagonists is an active area of research.

Azepane-containing compounds have been identified as potent histamine H3 receptor antagonists.[3] H3 receptor antagonists have therapeutic potential for treating cognitive disorders, such as Alzheimer's disease and attention deficit hyperactivity disorder (ADHD).

Derivatives of 1,4-oxazepane, a related seven-membered heterocycle, have shown selectivity for the dopamine D4 receptor.[8] D4 receptor ligands are of interest for the treatment of schizophrenia and other psychotic disorders, with the potential for reduced extrapyramidal side effects compared to less selective antipsychotics.[8]

Enzyme Inhibition

Enzyme inhibitors are a major class of therapeutic agents. The azepane scaffold can be elaborated to present functional groups that interact with the active sites of various enzymes.

The natural product (-)-balanol, which contains an azepane ring, is an ATP-competitive inhibitor of protein kinases.[3] This has inspired the development of synthetic azepane-based kinase inhibitors as potential anti-cancer agents.[3]

The azepine-dione scaffold has been identified as a promising starting point for the design of novel PARP-1 inhibitors.[4] PARP inhibitors are used in cancer therapy, particularly for tumors with BRCA1/2 mutations, through a mechanism known as synthetic lethality.[4]

Novel 1,4-diazepane derivatives have been synthesized and shown to be potent inhibitors of Factor Xa, a key enzyme in the coagulation cascade.[9] Such inhibitors are developed as anticoagulant drugs for the prevention and treatment of thrombosis.[9]

Azepane-based compounds have been investigated as α-glucosidase inhibitors, which are used in the management of type 2 diabetes.[1] Tolazamide is an example of an approved azepane-containing drug for this indication.[3]

Transporters

A chiral bicyclic azepane derivative has been identified as a potent inhibitor of the norepinephrine transporter (NET) and the dopamine transporter (DAT).[10] Such compounds have potential applications in the treatment of neuropsychiatric disorders.[10]

Other Potential Targets

The same bicyclic azepane that inhibits monoamine transporters also shows activity at the sigma-1 receptor (σ-1R).[10] This receptor is implicated in a variety of neurological conditions, and its modulation is a target for novel therapeutics.

Experimental Workflows for Target Validation

A systematic approach is crucial for identifying and validating the therapeutic targets of this compound and its derivatives. The following workflows provide a tiered screening cascade, starting with broad screening and progressing to more specific functional and cellular assays.

Initial Screening Cascade: A Tiered Approach

This workflow outlines a logical progression from initial broad screening to more focused validation studies.

Caption: A tiered approach to target identification and validation.

GPCR Target Validation Workflow

This workflow details the steps for validating potential GPCR targets.

Caption: Workflow for GPCR target validation.

-

Prepare Membranes: Culture cells expressing the target GPCR and prepare cell membrane fractions.

-

Incubation: In a 96-well plate, incubate the cell membranes with a known radioligand for the target receptor and varying concentrations of the test compound.

-

Separation: Separate bound from unbound radioligand by rapid filtration through a glass fiber filter mat.

-

Detection: Quantify the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50, which can be converted to a Ki value.

Enzyme Inhibition Assay Workflow

This workflow outlines the process for validating enzyme targets.

References

- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. lifechemicals.com [lifechemicals.com]

- 4. benchchem.com [benchchem.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. tert-Butyl 4-aminoazepane-1-carboxylate | C11H22N2O2 | CID 18946151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - Tert-butyl 4-aminoazepane-1-carboxylate (C11H22N2O2) [pubchemlite.lcsb.uni.lu]

- 8. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

(S)-tert-butyl 4-aminoazepane-1-carboxylate: A Technical Guide to Synthesis and Chiral Resolution

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Azepane Scaffold in Medicinal Chemistry

The seven-membered azepane ring is a privileged scaffold in modern drug discovery, appearing in a multitude of biologically active compounds. Its conformational flexibility allows for optimal binding to a variety of biological targets. Specifically, the chiral building block, (S)-tert-butyl 4-aminoazepane-1-carboxylate, serves as a crucial intermediate in the synthesis of complex molecules aimed at treating a range of conditions, including neurological and psychiatric disorders. The presence of a primary amine at the 4-position and a Boc-protected nitrogen within the ring provides two orthogonal points for chemical modification, making it an invaluable tool for synthetic chemists in the construction of diverse pharmaceutical agents. This guide provides a comprehensive overview of the synthesis and chiral resolution of this important intermediate, offering detailed protocols and insights into the underlying chemical principles.

Part 1: Synthesis of the Racemic Precursor: tert-Butyl 4-aminoazepane-1-carboxylate

The most common and industrially scalable route to racemic tert-butyl 4-aminoazepane-1-carboxylate begins with the corresponding ketone, tert-butyl 4-oxoazepane-1-carboxylate. This precursor can be synthesized on a large scale via the ring expansion of tert-butyl piperidin-4-one-1-carboxylate using ethyl diazoacetate[1]. The subsequent conversion of the ketone to the primary amine is typically achieved through reductive amination.

Reductive Amination: A Cornerstone of Amine Synthesis

Reductive amination is a powerful and widely used method for the formation of amines from carbonyl compounds. The reaction proceeds in two steps: the formation of an imine or enamine intermediate followed by its reduction to the corresponding amine. Various reducing agents can be employed, with sodium triacetoxyborohydride (STAB) being a popular choice due to its mildness and selectivity.

Experimental Protocol: Synthesis of Racemic tert-Butyl 4-aminoazepane-1-carboxylate

This protocol outlines a standard procedure for the reductive amination of tert-butyl 4-oxoazepane-1-carboxylate.

Materials:

-

tert-Butyl 4-oxoazepane-1-carboxylate

-

Ammonium acetate

-

Sodium triacetoxyborohydride (STAB)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware

Procedure:

-

To a solution of tert-butyl 4-oxoazepane-1-carboxylate (1.0 eq) in methanol, add ammonium acetate (10.0 eq).

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to afford racemic tert-butyl 4-aminoazepane-1-carboxylate.

Data Presentation: Reductive Amination

| Parameter | Value |

| Starting Material | tert-Butyl 4-oxoazepane-1-carboxylate |

| Key Reagents | Ammonium acetate, Sodium triacetoxyborohydride |

| Solvent | Methanol |

| Typical Yield | 70-85% |

| Purity | >95% (after chromatography) |

Visualization: Reductive Amination Workflow

Caption: Synthetic workflow for reductive amination.

Part 2: Achieving Chirality: Resolution and Enantioselective Synthesis

For applications in stereospecific drug synthesis, the separation of the racemic mixture into its constituent enantiomers or the direct synthesis of the desired (S)-enantiomer is paramount. Two primary strategies are employed: classical chiral resolution of the racemate and modern asymmetric synthesis.

Method 1: Chiral Resolution via Diastereomeric Salt Formation

A time-tested and industrially scalable method for separating enantiomers is the formation of diastereomeric salts using a chiral resolving agent. Primary amines, such as racemic tert-butyl 4-aminoazepane-1-carboxylate, can be resolved by reacting them with an enantiomerically pure chiral acid, such as tartaric acid or (-)-camphoric acid[2]. The resulting diastereomeric salts possess different physical properties, most notably solubility, allowing for their separation by fractional crystallization[2].

Causality in Resolving Agent Selection:

The choice of resolving agent is critical and often empirical. The rigidity and stereochemical features of the chiral acid influence the crystal packing of the diastereomeric salts, which in turn dictates the difference in solubility. Tartaric acid is a common choice due to its availability in both enantiomeric forms and its proven track record in resolving a wide range of amines[2].

Experimental Protocol: Chiral Resolution with (+)-Tartaric Acid

This generalized protocol outlines the steps for resolving racemic tert-butyl 4-aminoazepane-1-carboxylate using (+)-tartaric acid. Optimization of solvent and temperature is often necessary for specific substrates.

Materials:

-

Racemic tert-butyl 4-aminoazepane-1-carboxylate

-

(+)-Tartaric acid (enantiomerically pure)

-

Methanol (or other suitable solvent)

-

Sodium hydroxide solution (e.g., 2M)

-

Dichloromethane or ethyl acetate

-

Anhydrous sodium sulfate

-

Standard laboratory glassware

Procedure:

-

Salt Formation: Dissolve the racemic amine (1.0 eq) in a minimal amount of warm methanol. In a separate flask, dissolve (+)-tartaric acid (0.5 eq) in warm methanol.

-

Slowly add the tartaric acid solution to the amine solution with stirring.

-

Allow the mixture to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization of the less soluble diastereomeric salt.

-

Collect the crystals by filtration and wash with a small amount of cold methanol. This first crop will be enriched in one diastereomer.

-

Liberation of the Free Amine: Suspend the collected diastereomeric salt in water and add 2M sodium hydroxide solution until the pH is basic (pH > 10).

-

Extract the liberated free amine with dichloromethane or ethyl acetate (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the enantiomerically enriched this compound.

-

The enantiomeric excess (ee) should be determined by chiral High-Performance Liquid Chromatography (HPLC).

-

The mother liquor from the crystallization can be treated similarly to recover the other enantiomer.

Data Presentation: Comparison of Chiral Resolving Agents

| Feature | (+)-Tartaric Acid | (-)-Camphoric Acid |

| Structure | Linear dicarboxylic acid | Bicyclic dicarboxylic acid |

| Acidity (pKa1) | ~2.98[2] | ~4.6[2] |

| Availability | Abundant natural product | Derived from natural camphor |